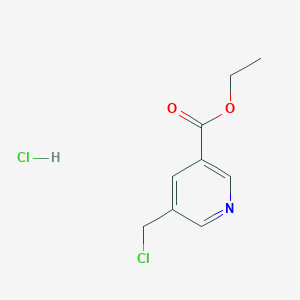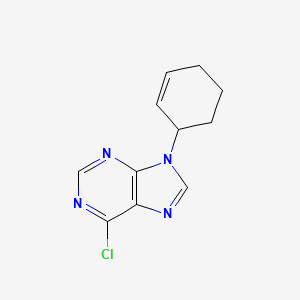
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is a chemical compound with the molecular formula C11H11ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is of interest due to its unique structure, which includes a chlorine atom and a cyclohexene ring attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine typically involves the reaction of 6-chloropurine with cyclohex-2-en-1-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclohexene ring or the purine core.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclohexene ring can influence the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A simpler derivative of purine with a chlorine atom at the 6-position.
9-(cyclohex-2-en-1-yl)-9H-purine: Similar to the compound but without the chlorine atom.
Uniqueness
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is unique due to the presence of both the chlorine atom and the cyclohexene ring. This combination can result in distinct chemical properties and biological activities compared to other purine derivatives.
Properties
CAS No. |
91066-65-8 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-chloro-9-cyclohex-2-en-1-ylpurine |
InChI |
InChI=1S/C11H11ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2 |
InChI Key |
XUWXXYRPSCHFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
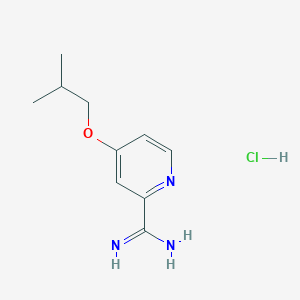


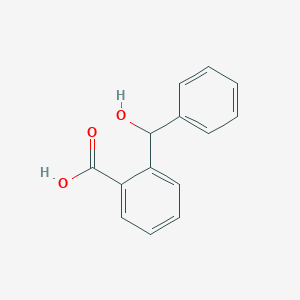
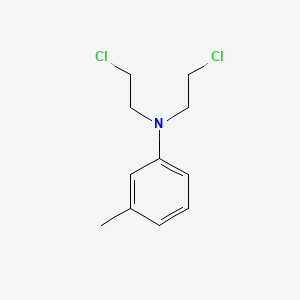
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)
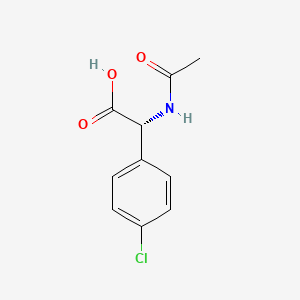
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)
